MitoTam bromide, hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

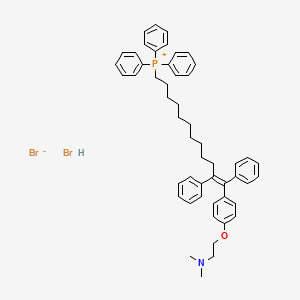

Molecular Formula |

C52H60Br2NOP |

|---|---|

Molecular Weight |

905.8 g/mol |

IUPAC Name |

[(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium;bromide;hydrobromide |

InChI |

InChI=1S/C52H59NOP.2BrH/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;; |

InChI Key |

LKYHAJFFVLTBRB-DRFCFMONSA-M |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5)/C6=CC=CC=C6.Br.[Br-] |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Br.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of MitoTam Bromide in Cancer Cells

Executive Summary

MitoTam bromide is a first-in-class, mitochondria-targeted anti-cancer agent, or "mitocan," that has demonstrated significant therapeutic potential in preclinical and early-phase clinical trials.[1][2] It is a derivative of tamoxifen, chemically conjugated to a triphenylphosphonium (TPP⁺) cation, which facilitates its selective accumulation within the mitochondria of cancer cells.[3][4] This targeted delivery allows MitoTam to exert a dual mechanism of action: inhibition of mitochondrial respiratory Complex I (CI) and dissipation of the mitochondrial membrane potential (ΔΨm).[2][5][6] These primary actions trigger a cascade of downstream events, including the overproduction of reactive oxygen species (ROS), disruption of cellular bioenergetics, and ultimately, the induction of cancer cell death through apoptosis and necroptosis.[3][6][7] This document provides a comprehensive technical overview of MitoTam's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

The anti-cancer activity of MitoTam is rooted in its unique chemical structure and its profound impact on mitochondrial function. The core mechanism can be dissected into several key stages.

Selective Mitochondrial Accumulation

The defining feature of MitoTam is its TPP⁺ moiety. The TPP⁺ cation is lipophilic, allowing it to readily cross phospholipid bilayers.[2] Due to the significant negative electrochemical potential across the inner mitochondrial membrane (IMM) — which is often higher in cancer cells compared to normal cells — the positively charged MitoTam is driven to accumulate at the interface of the IMM and the mitochondrial matrix.[2][4] This preferential accumulation in the mitochondria of malignant cells concentrates the drug at its site of action, enhancing its efficacy and selectivity.[1][4]

Dual Mitochondrial Disruption

Once accumulated in the mitochondria, MitoTam exerts a dual disruptive effect:

-

Inhibition of Respiratory Complex I (CI): Molecular modeling and biochemical data indicate that MitoTam binds within the Q-module of CI.[6][8] This binding physically obstructs the entry of ubiquinone, the natural electron acceptor, thereby blocking the transfer of electrons from the catalytic center of CI.[1][2][6] This inhibition of CI-dependent respiration is a primary trigger for the subsequent cytotoxic effects.[3][9]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): By virtue of its intercalation into the IMM, MitoTam causes a rapid dissipation of the mitochondrial membrane potential.[3][5][6] This depolarization further compromises mitochondrial integrity and function, contributing directly to the induction of cell death pathways.[5][8]

The combined effect of CI inhibition and IMM depolarization creates an unsustainable level of mitochondrial dysfunction, leading to a cascade of downstream cellular responses.

Downstream Cellular Effects and Signaling

The primary mitochondrial insults initiated by MitoTam trigger broader cellular responses that culminate in cell death.

Induction of Reactive Oxygen Species (ROS) and Redox Imbalance

The blockage of electron flow at CI leads to the premature interaction of electrons with molecular oxygen, generating superoxide radicals and subsequently other ROS.[1][6][7] While cancer cells often exhibit a higher basal level of ROS compared to normal cells, the massive increase induced by MitoTam overwhelms the cellular antioxidant capacity.[10][11] This severe oxidative stress damages cellular components like lipids, proteins, and DNA, and activates stress-response signaling pathways that promote cell death.[7]

Induction of Apoptosis and Necroptosis

The combination of mitochondrial depolarization and high ROS levels serves as a potent trigger for programmed cell death.[6]

-

Mitochondrial (Intrinsic) Apoptosis: The disruption of the IMM leads to mitochondrial outer membrane permeabilization (MOMP).[12] This critical event allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[12][13] In the cytosol, cytochrome c binds to the adaptor protein APAF-1, triggering the formation of the apoptosome.[12][14] The apoptosome then recruits and activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[15][16]

-

Necroptosis: In addition to apoptosis, MitoTam has also been shown to induce necroptosis, a form of programmed necrosis, further contributing to its cytotoxic efficacy.[6][8]

Disruption of Respiratory Supercomplexes and Metabolism

MitoTam has been shown to disrupt the organization of respiratory supercomplexes, which are crucial for efficient electron transport and energy production.[3][7] This structural disruption, combined with the direct inhibition of CI, leads to a profound suppression of oxidative phosphorylation (OXPHOS).[17] Consequently, cancer cells experience a sharp decline in ATP levels, leading to an energy crisis that further contributes to cell death.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of MitoTam.

Table 1: Cellular Viability and Efficacy

| Cell Line(s) | Cancer Type | Metric | Value | Reference |

| Her2high Breast Cancer | Breast Cancer | EC50 | ~0.65 µM | [3] |

| MCF7 (ER-positive) | Breast Cancer | IC50 | More efficient than in MDA-MB-231 | [17] |

| SKBR3, MDA-MB-453 | Her2high Breast Cancer | Cell Death | High efficacy | [17] |

| Non-cancerous cell lines | Normal Tissue | IC50 | >1 order of magnitude higher than cancer cells | [17] |

Table 2: Effects on Mitochondrial Respiration in RenCa Cells (0.5 µM MitoTam, 6h)

| Respiration Type | Effect | Description | Reference |

| Routine Respiration | Inhibition | Decrease in basal oxygen consumption. | [5] |

| CI-dependent Respiration | Inhibition | Significant reduction in respiration fueled by CI substrates. | [5] |

| CII-dependent Respiration | No significant change | Respiration fueled by CII substrates was largely unaffected. | [5] |

| Uncoupled Respiration | Inhibition | Decreased maximal respiratory capacity. | [5] |

Key Experimental Protocols

High-Resolution Respirometry (Oxygraph-2k)

This protocol is used to assess the impact of MitoTam on mitochondrial oxygen consumption.[5]

-

Objective: To measure routine, Complex I-dependent, and Complex II-dependent respiration in intact or permeabilized cells.

-

Methodology:

-

Cell Preparation: Cancer cells (e.g., RenCa) are harvested and resuspended in a specific respiration medium (e.g., MiR05).

-

Chamber Setup: Cells (e.g., 1x106 cells/mL) are added to the temperature-controlled chambers of a high-resolution respirometer (Oxygraph-2k, Oroboros Instruments).

-

Routine Respiration: Basal oxygen consumption is recorded.

-

Treatment: MitoTam (e.g., 0.5 µM for 6 hours pre-treatment, or titrated directly into the chamber) is introduced.

-

Permeabilization & Substrate Addition: Digitonin is added to permeabilize the plasma membrane. A substrate-uncoupler-inhibitor titration (SUIT) protocol is then followed:

-

CI-linked respiration is measured by adding CI substrates like pyruvate, glutamate, and malate.

-

CII-linked respiration is measured after inhibiting CI with rotenone and adding the CII substrate succinate.

-

-

Uncoupled Respiration: The uncoupler CCCP is added to measure the maximum capacity of the electron transport system.

-

Data Analysis: Oxygen consumption rates are calculated and normalized to cell number.

-

Cell Death Evaluation (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17]

-

Objective: To quantify the extent and type of cell death induced by MitoTam.

-

Methodology:

-

Cell Treatment: Cancer cells (e.g., MCF7) are seeded and treated with various concentrations of MitoTam for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

-

Annexin V: Binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

PI: A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

-

Incubation: Cells are incubated in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry: Samples are analyzed on a flow cytometer.

-

Data Analysis: The cell population is gated into four quadrants:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells/debris)

-

-

Conclusion

MitoTam bromide employs a potent and targeted mechanism of action centered on the disruption of fundamental mitochondrial processes in cancer cells. By leveraging the unique bioenergetic state of malignant mitochondria, it achieves selective accumulation and initiates a dual assault on Complex I and the inner mitochondrial membrane potential. This leads to overwhelming oxidative stress, metabolic collapse, and the activation of programmed cell death pathways. The data gathered from preclinical and early clinical studies underscore the promise of this strategy, particularly for cancers that are highly dependent on oxidative phosphorylation.[1][7] Further research and clinical development will continue to elucidate the full therapeutic potential of this first-in-class mitocan.

References

- 1. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing of MitoTam: Novel Anti-Cancer Drug Candidate Exhibits Potent Activity against Major Protozoan and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 9. Mitocans Revisited: Mitochondrial Targeting as Efficient Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilization of redox modulating small molecules that selectively act as pro-oxidants in cancer cells to open a therapeutic window for improving cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondria and redox homeostasis as chemotherapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial apoptosis: killing cancer using the enemy within - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of mitochondria‐involved apoptosis in estrogen receptor‐negative cells by a novel tamoxifen derivative, ridaifen‐B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

MitoTam Hydrobromide: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTam hydrobromide is a novel, mitochondria-targeted derivative of the well-known anti-cancer drug, tamoxifen. By incorporating a triphenylphosphonium (TPP) cation, MitoTam is engineered to accumulate within the mitochondria of cancer cells, a characteristic that significantly enhances its cytotoxic and anti-proliferative effects compared to its parent compound. This targeted delivery to the powerhouse of the cell exploits the unique bioenergetic state of malignant cells, making MitoTam a promising candidate for a new generation of targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and the intricate mechanism of action of MitoTam hydrobromide, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Properties

MitoTam hydrobromide is a complex molecule composed of a tamoxifen moiety, a ten-carbon alkyl linker, and a triphenylphosphonium cation, with hydrobromide as the counter-ion. Its chemical structure facilitates its accumulation in the mitochondrial matrix, driven by the significant negative mitochondrial membrane potential.

| Property | Value |

| Chemical Name | (E/Z)-(10-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)decyl)triphenylphosphonium bromide hydrobromide |

| CAS Number | 1634624-73-9 |

| Molecular Formula | C₅₂H₆₀Br₂NOP |

| Molecular Weight | 905.82 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |

Synthesis of MitoTam Hydrobromide

The synthesis of MitoTam hydrobromide is a multi-step process that involves the strategic connection of the tamoxifen pharmacophore to the mitochondria-targeting TPP cation via an alkyl linker. While specific, detailed protocols are often proprietary, the general synthetic route can be outlined as follows.

Synthetic Workflow

Caption: General synthetic workflow for MitoTam hydrobromide.

Step 1: Synthesis of the Alkyl-TPP Linker The synthesis typically begins with the preparation of the mitochondria-targeting moiety. This involves the reaction of a dihaloalkane, such as 1,10-dibromodecane, with triphenylphosphine. This reaction, a standard method for the formation of phosphonium salts, results in the formation of (10-bromodecyl)triphenylphosphonium bromide.

Step 2: Coupling of Tamoxifen to the Linker The next step is the alkylation of a suitable tamoxifen derivative, commonly 4-hydroxytamoxifen, with the previously synthesized alkyl-TPP linker. The hydroxyl group of 4-hydroxytamoxifen acts as a nucleophile, displacing the bromine atom on the decyl chain of the phosphonium salt. This reaction forms the core structure of MitoTam.

Step 3: Formation of the Hydrobromide Salt The final step involves the treatment of the synthesized compound with hydrobromic acid to form the hydrobromide salt. This step ensures the stability and solubility of the final product for experimental and potential therapeutic use.

Mechanism of Action

The primary mechanism of action of MitoTam hydrobromide revolves around its ability to selectively accumulate in the mitochondria of cancer cells and disrupt their critical functions. This targeted approach leads to a cascade of events culminating in apoptotic cell death.

Signaling Pathway of MitoTam-Induced Apoptosis

Caption: Signaling pathway of MitoTam-induced apoptosis.

-

Mitochondrial Accumulation: The positively charged triphenylphosphonium cation of MitoTam drives its accumulation within the negatively charged mitochondrial matrix of cancer cells. This accumulation is significantly higher in cancer cells compared to normal cells due to the elevated mitochondrial membrane potential often observed in malignant tissues.

-

Inhibition of Electron Transport Chain (ETC) Complex I: Once inside the mitochondria, MitoTam primarily targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[2] This surge in ROS creates a state of severe oxidative stress within the mitochondria.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain and the increase in oxidative stress lead to a collapse of the mitochondrial membrane potential (ΔΨm).[2] This depolarization is a critical event in the initiation of the apoptotic cascade.

-

Induction of Apoptosis: The combination of ATP depletion, excessive ROS production, and the loss of mitochondrial membrane potential triggers the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of MitoTam hydrobromide have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity, particularly in comparison to its parent compound, tamoxifen.

| Cell Line | Cancer Type | MitoTam IC₅₀ (µM) | Tamoxifen IC₅₀ (µM) |

| MCF-7 | Breast Cancer (ER+) | ~0.65 - 1.5 | >10 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~2.5 - 5.0 | >10 |

| SK-BR-3 | Breast Cancer (HER2+) | ~0.5 - 1.0 | >10 |

| PaTu 8902 | Pancreatic Cancer | ~1.0 - 2.0 | Not Reported |

| RenCa | Renal Cancer | ~0.5 | Not Reported |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of MitoTam hydrobromide.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol utilizes the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains as monomers and fluoresces green.

Experimental Workflow:

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

MitoTam hydrobromide stock solution (in DMSO)

-

JC-1 staining solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture plate or dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of MitoTam hydrobromide for the desired time period. Include untreated cells as a negative control and a known mitochondrial depolarizing agent (e.g., CCCP) as a positive control.

-

After treatment, remove the medium and wash the cells with PBS.

-

Add the JC-1 staining solution to the cells and incubate under appropriate conditions (typically 15-30 minutes at 37°C).

-

Wash the cells with PBS to remove excess stain.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Quantify the red and green fluorescence intensity to determine the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential. A decrease in this ratio in MitoTam-treated cells indicates mitochondrial depolarization.

Assessment of Apoptosis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Experimental Workflow:

References

The TPP+ Moiety: A Key to Mitochondrial Targeting of the Novel Anti-Cancer Agent MitoTam

An In-depth Technical Guide on the Role and Application of Triphenylphosphonium in MitoTam

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the triphenylphosphonium (TPP+) moiety in the mitochondrially-targeted anti-cancer agent, MitoTam. By conjugating the well-established anti-cancer drug tamoxifen to the TPP+ cation, MitoTam achieves selective accumulation within the mitochondria of cancer cells, leading to a potent and targeted therapeutic effect. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The Role of the TPP+ Moiety in Mitochondrial Targeting

The defining feature of MitoTam is the covalent linkage of a tamoxifen molecule to a triphenylphosphonium (TPP+) cation. This TPP+ moiety serves as a mitochondria-targeting vector, exploiting the unique physiological properties of this organelle.

Mitochondria possess a significant negative membrane potential across their inner membrane, typically ranging from -150 to -180 mV, which is substantially higher than the plasma membrane potential. This strong electrochemical gradient is the driving force for the accumulation of lipophilic cations, such as TPP+, within the mitochondrial matrix. The positive charge of the phosphorus atom in TPP+ is delocalized across the three phenyl rings, which enhances its lipophilicity and allows it to readily pass through biological membranes.

Once administered, the TPP+ moiety of MitoTam facilitates its transport across the plasma membrane and subsequent accumulation within the mitochondria of cells. This targeted delivery concentrates the tamoxifen pharmacophore at its site of action, the mitochondrial electron transport chain, thereby enhancing its therapeutic efficacy and minimizing off-target effects.

Mechanism of Action of MitoTam

The targeted delivery of tamoxifen to the mitochondria by the TPP+ moiety initiates a cascade of events leading to cancer cell death. The primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.

This inhibition disrupts the flow of electrons, leading to two major consequences:

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of electron transport at Complex I results in the leakage of electrons to molecular oxygen, generating superoxide radicals and other reactive oxygen species. This surge in ROS induces oxidative stress, damaging mitochondrial components and triggering apoptotic signaling pathways.

-

Disruption of Respiratory Supercomplexes: MitoTam has been shown to disrupt the organization of respiratory supercomplexes, which are large assemblies of individual respiratory chain complexes that enhance the efficiency of electron transport. This disruption further impairs mitochondrial respiration and contributes to the overall cytotoxic effect.

The culmination of these events is the induction of programmed cell death, primarily through apoptosis and, in some cases, necroptosis.

Quantitative Data on MitoTam Efficacy

The efficacy of MitoTam has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective anti-cancer activity, particularly in comparison to the parent compound, tamoxifen.

| Cell Line | Cancer Type | IC50 (µM) of MitoTam | IC50 (µM) of Tamoxifen | Reference |

| MCF7 | Breast Cancer (ER+) | 1.25 | >10 | [1] |

| MCF7 Her2high | Breast Cancer (ER+, Her2+) | 0.65 | >10 | [1] |

| MDA-MB-231 | Breast Cancer (Triple Neg) | 4.5 | >10 | [1] |

| BT474 | Breast Cancer (ER+, Her2+) | 0.9 | >10 | [1] |

| SK-BR-3 | Breast Cancer (Her2+) | 1.1 | >10 | [1] |

| H9c2 (non-malignant) | Rat Myoblast | 55.9 | >100 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of MitoTam.

Synthesis of MitoTam

While the precise, step-by-step synthesis protocol for MitoTam is proprietary, the general principle involves the covalent linkage of a tamoxifen derivative to a triphenylphosphonium cation via an appropriate linker. This is typically achieved through standard organic chemistry reactions, such as nucleophilic substitution or click chemistry, followed by purification using techniques like column chromatography and characterization by NMR and mass spectrometry.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide levels.

Materials:

-

MitoSOX Red indicator (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells to the desired confluency in a suitable plate or dish.

-

Prepare a working solution of MitoSOX Red at a final concentration of 1-5 µM in pre-warmed cell culture medium or PBS. Protect the solution from light.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with warm PBS.

-

Analyze the cells immediately by flow cytometry (excitation/emission ~510/580 nm) or visualize under a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.[2]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic fluorescent dye JC-1 is used to monitor changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

JC-1 dye (e.g., from a kit like BD™ MitoScreen)

-

Cell culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture cells in a suitable plate or dish.

-

Prepare a JC-1 working solution (typically 2 µM) in pre-warmed cell culture medium.

-

Remove the existing medium and add the JC-1 working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells once with warm PBS.

-

Analyze the cells by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel), or visualize under a fluorescence microscope. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[3]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with MitoTam for the desired time. Include untreated control cells.

-

Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.[4][5]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Analysis of Respiratory Supercomplexes by Blue Native PAGE (BN-PAGE)

BN-PAGE is a technique used to separate native protein complexes from mitochondrial extracts, allowing for the analysis of respiratory supercomplex assembly.

Materials:

-

Isolated mitochondria

-

Digitonin for solubilization

-

BN-PAGE gels (gradient or single percentage)

-

BN-PAGE running buffers

-

Western blotting reagents and antibodies against specific respiratory complex subunits

Procedure:

-

Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation.

-

Solubilize the mitochondrial membranes with a mild non-ionic detergent like digitonin (the detergent-to-protein ratio is critical and needs to be optimized).

-

Centrifuge to remove insoluble material.

-

Add Coomassie Brilliant Blue G-250 to the supernatant to confer a negative charge to the protein complexes.

-

Separate the protein complexes by electrophoresis on a native polyacrylamide gel.

-

Transfer the separated complexes to a PVDF membrane for Western blot analysis using antibodies against subunits of the different respiratory complexes (e.g., NDUFA9 for Complex I, SDHA for Complex II, UQCRC2 for Complex III, COX IV for Complex IV).

Visualizations of Signaling Pathways and Experimental Workflows

MitoTam's Mechanism of Action

Caption: Mechanism of MitoTam action.

Apoptosis Signaling Pathway Induced by MitoTam

Caption: MitoTam-induced apoptotic pathway.

Experimental Workflow for Assessing MitoTam's Effects

Caption: Workflow for evaluating MitoTam.

Conclusion

The triphenylphosphonium moiety is integral to the design and function of MitoTam, enabling its selective accumulation in the mitochondria of cancer cells. This targeted approach enhances the efficacy of the tamoxifen pharmacophore, leading to potent anti-cancer activity through the disruption of mitochondrial respiration and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of mitochondrially-targeted therapeutics.

References

- 1. Selective Disruption of Respiratory Supercomplexes as a New Strategy to Suppress Her2high Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumc.edu [kumc.edu]

MitoTam: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MitoTam, a mitochondrially targeted derivative of tamoxifen, represents a promising next-generation anticancer agent. By selectively accumulating within the mitochondria of cancer cells, MitoTam disrupts cellular bioenergetics through the potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This targeted mechanism triggers a cascade of events, including the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and disruption of respiratory supercomplexes, ultimately leading to cancer cell death via apoptosis and necroptosis. Preclinical studies have demonstrated significant efficacy across various cancer cell lines, particularly in breast and renal cancers. Furthermore, a Phase I/Ib clinical trial has shown a manageable safety profile and notable clinical benefit, especially in patients with metastatic renal cell carcinoma. This technical guide provides an in-depth overview of MitoTam's mechanism of action, summarizes key quantitative data from preclinical and clinical investigations, and offers detailed protocols for essential experimental assays to facilitate further research and development.

Core Mechanism of Action

MitoTam's efficacy stems from its unique chemical structure, which combines the core tamoxifen molecule with a triphenylphosphonium (TPP⁺) cation.[1] This lipophilic cation facilitates the compound's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential, which is often more pronounced in cancer cells compared to their normal counterparts.[2]

Once localized to the inner mitochondrial membrane, MitoTam specifically targets and inhibits Complex I of the electron transport chain.[3][4] It is proposed to bind within the Q-module of Complex I, thereby blocking the entry of ubiquinone and preventing the transfer of electrons.[5][6] This inhibition has several critical downstream consequences:

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow leads to the accumulation of electrons within Complex I, which then react with molecular oxygen to generate superoxide radicals and other ROS.[3][7]

-

Dissipation of Mitochondrial Membrane Potential: The disruption of the electron transport chain compromises the proton gradient across the inner mitochondrial membrane, leading to its depolarization.[6]

-

Induction of Cell Death: The combination of excessive ROS and mitochondrial membrane depolarization triggers intrinsic apoptosis and necroptosis.[5][6]

-

Disruption of Respiratory Supercomplexes: MitoTam has been shown to interfere with the formation and stability of respiratory supercomplexes, further impairing mitochondrial function.[8][9]

The culmination of these effects is the selective elimination of cancer cells that are highly dependent on mitochondrial respiration.

Quantitative Data Summary

Preclinical Efficacy: In Vitro Cytotoxicity

MitoTam has demonstrated potent cytotoxic effects against a panel of human breast cancer cell lines, with significantly lower IC₅₀ values compared to the parent compound, tamoxifen. Notably, MitoTam also shows a degree of selectivity for cancer cells over non-malignant cell lines.

| Cell Line | Cell Type | Tamoxifen IC₅₀ (µM) | MitoTam IC₅₀ (µM) |

| MCF7 | Breast Cancer (ER+) | >10 | 0.65 ± 0.07 |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | >10 | 1.2 ± 0.1 |

| SKBR3 | Breast Cancer (HER2+) | >10 | 0.8 ± 0.1 |

| MDA-MB-453 | Breast Cancer (HER2+) | >10 | 0.9 ± 0.1 |

| MCF 10A | Non-malignant Breast Epithelial | >100 | 55.9 ± 5.1 |

Table 1: IC₅₀ values for MitoTam and Tamoxifen in various breast cancer and non-malignant cell lines after 24 hours of treatment. Data extracted from Rohlenova et al. (2017).[10][11]

Clinical Efficacy: Phase I/Ib Trial (MitoTam-01)

A Phase I/Ib clinical trial (EudraCT 2017-004441-25) evaluated the safety and efficacy of MitoTam in patients with metastatic solid tumors.[12][13] The trial established a maximum tolerated dose (MTD) of 5.0 mg/kg and a recommended Phase 2 dose of 3.0 mg/kg administered weekly.[12][14] The most significant clinical benefit was observed in patients with metastatic renal cell carcinoma (RCC).[13][15]

| Patient Cohort | Number of Patients | Clinical Benefit Rate (CBR) |

| All Solid Tumors | 38 | 37% |

| Renal Cell Carcinoma (RCC) | 6 | 83% (5 out of 6 patients) |

Table 2: Clinical benefit rate of MitoTam in the Phase I/Ib trial. CBR is defined as stable disease or partial response.[12][13][15]

Signaling Pathways and Experimental Workflows

MitoTam's Mechanism of Action Signaling Pathway

Caption: Signaling pathway of MitoTam's mechanism of action.

Experimental Workflow for Assessing MitoTam's Effects

Caption: General experimental workflow for studying MitoTam.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration (Oxygraph-2k)

This protocol details the measurement of Complex I-dependent respiration in intact cells treated with MitoTam using high-resolution respirometry.

Materials:

-

Oxygraph-2k respirometer (Oroboros Instruments)

-

Cultured cancer cells

-

MitoTam

-

Respiration medium (e.g., MiR05)

-

Digitonin

-

Substrates: Pyruvate, Malate, ADP

-

Inhibitors: Rotenone, Antimycin A, Oligomycin, FCCP

Procedure:

-

Cell Preparation: Harvest cultured cells and resuspend in respiration medium to a final concentration of 1-2 x 10⁶ cells/mL.

-

Oxygraph Calibration: Calibrate the Oxygraph-2k according to the manufacturer's instructions.

-

Baseline Respiration: Add the cell suspension to the Oxygraph chambers and record the routine (basal) respiration.

-

MitoTam Titration: For dose-response experiments, perform sequential titrations of MitoTam to the chambers, allowing the respiration rate to stabilize after each addition.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol for Complex I:

-

Permeabilization: Add digitonin (e.g., 10 µg/mL) to permeabilize the cell membrane.

-

Complex I-linked Respiration (State 2): Add pyruvate (e.g., 5 mM) and malate (e.g., 2 mM) to provide substrates for Complex I.

-

Complex I-linked OXPHOS (State 3): Add ADP (e.g., 2.5 mM) to stimulate ATP synthesis.

-

LEAK Respiration: Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase.

-

Electron Transfer System (ETS) Capacity: Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and measure the maximum capacity of the ETS.

-

Complex I Inhibition: Add rotenone (e.g., 0.5 µM) to inhibit Complex I and confirm its contribution to respiration.

-

Residual Oxygen Consumption: Add antimycin A (e.g., 2.5 µM) to inhibit Complex III and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Analyze the oxygen consumption rates at each step to determine the specific effects of MitoTam on different respiratory states.[2][16]

Cell Viability and Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptosis and necrosis in MitoTam-treated cells using flow cytometry.

Materials:

-

MitoTam-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Analysis of Mitochondrial Respiratory Supercomplexes (Blue Native PAGE)

This protocol outlines the procedure for isolating mitochondrial protein complexes and analyzing their assembly into supercomplexes.

Materials:

-

Isolated mitochondria from treated and control cells

-

Digitonin for solubilization

-

NativePAGE™ Sample Buffer

-

Coomassie G-250

-

NativePAGE™ Novex® 3-12% Bis-Tris Gel

-

Anode and Cathode buffers for BN-PAGE

-

In-gel activity assay reagents (NADH, Nitrotetrazolium Blue Chloride for Complex I)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells using differential centrifugation.

-

Solubilization: Resuspend the mitochondrial pellet in NativePAGE™ Sample Buffer containing a specific concentration of digitonin (e.g., 4 g digitonin/g protein). Incubate on ice for 20 minutes.

-

Centrifugation: Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet unsolubilized material.

-

Sample Preparation: Add Coomassie G-250 to the supernatant.

-

Electrophoresis (BN-PAGE):

-

Load the samples onto a NativePAGE™ gel.

-

Run the gel at 4°C, starting at 150 V for 30 minutes and then increasing to 250 V.

-

-

In-Gel Activity Assay (for Complex I):

-

After electrophoresis, incubate the gel in a solution containing 0.1 M Tris-HCl (pH 7.4), 1.5 mM NADH, and 1.5 mg/mL Nitrotetrazolium Blue Chloride.

-

A purple precipitate will form at the location of active Complex I.

-

-

Western Blotting (Optional): Transfer the proteins to a PVDF membrane and probe with antibodies against specific subunits of the respiratory complexes to visualize the composition of the supercomplexes.[18]

Conclusion

MitoTam is a highly promising, first-in-class mitochondrial Complex I inhibitor with a demonstrated preclinical efficacy and a favorable safety profile in early clinical trials. Its unique mechanism of action, which involves the targeted disruption of mitochondrial bioenergetics in cancer cells, offers a novel therapeutic strategy, particularly for difficult-to-treat malignancies like metastatic renal cell carcinoma. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for the scientific community to further investigate and develop MitoTam and other mitochondria-targeted therapies. Future research should focus on elucidating the precise molecular interactions of MitoTam with Complex I, identifying biomarkers for patient stratification, and exploring synergistic combinations with other anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous targeting of mitochondrial metabolism and immune checkpoints as a new strategy for renal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moca.rwth-aachen.de [moca.rwth-aachen.de]

An In-depth Technical Guide to Reactive Oxygen Species Production by MitoTam Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTam bromide, a novel mitochondria-targeted derivative of tamoxifen, has emerged as a potent anti-cancer agent. Its mechanism of action is intrinsically linked to the targeted generation of reactive oxygen species (ROS) within the mitochondria of cancer cells. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols for ROS measurement, and the downstream signaling sequelae following MitoTam bromide treatment. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.

Introduction: The Advent of MitoTam Bromide

MitoTam bromide is a synthetic compound that strategically combines the established anti-cancer properties of tamoxifen with a triphenylphosphonium (TPP+) cation. This cationic moiety facilitates the molecule's accumulation within the mitochondria, driven by the negative mitochondrial membrane potential, which is often more pronounced in cancer cells compared to their normal counterparts. This targeted delivery positions MitoTam bromide at a critical hub of cellular metabolism and apoptosis regulation.

The primary mechanism of action of MitoTam bromide is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1] By binding to the Q-module of Complex I, MitoTam bromide obstructs the transfer of electrons to ubiquinone.[2][3] This disruption not only curtails ATP synthesis but, more critically, leads to the leakage of electrons, which then react with molecular oxygen to produce superoxide (O₂•⁻), a primary ROS.[4] The sustained elevation of mitochondrial ROS triggers a cascade of events culminating in apoptotic cell death, highlighting the therapeutic potential of this targeted oxidative stress induction.[1]

Quantitative Data on MitoTam Bromide Efficacy

The cytotoxic effects of MitoTam bromide have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values underscore its potency, particularly in breast cancer models.

| Cell Line | Cancer Type | IC50 (µM) after 24 hours | Reference |

| MCF7 | Breast Cancer | 1.25 | [1] |

| MCF7 Her2high | Breast Cancer | 0.65 | [1] |

| MCF7 Her2low | Breast Cancer | 1.45 | [1] |

Note: While these IC50 values demonstrate the cell-killing efficacy of MitoTam bromide, direct quantitative correlations with ROS levels at these specific concentrations are not extensively available in the current literature. It is established that the mechanism involves ROS production, which leads to these cytotoxic outcomes.

Experimental Protocols for Measuring MitoTam-Induced ROS

The quantification of mitochondrial ROS is crucial for evaluating the efficacy and mechanism of action of MitoTam bromide. The following are detailed protocols for the detection of superoxide and hydrogen peroxide, the primary ROS implicated in its activity.

Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Principle: Cell-permeant MitoSOX Red localizes to the mitochondria, where it is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial nucleic acids.

Protocol for Fluorescence Microscopy and Flow Cytometry:

-

Reagent Preparation:

-

Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous DMSO.[3][5] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

-

Working Solution (500 nM to 5 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.[3][6] The optimal concentration should be determined empirically for each cell line, typically starting at 5 µM.[7]

-

-

Cell Preparation and Staining:

-

Plate cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and culture to the desired confluency.

-

Wash the cells once with pre-warmed PBS.

-

Treat the cells with the desired concentrations of MitoTam bromide for the specified duration in a standard cell culture medium.

-

Remove the treatment medium and wash the cells again with pre-warmed PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[3][6]

-

-

Washing and Imaging/Analysis:

-

Gently wash the cells three times with pre-warmed buffer (e.g., HBSS).[3][6]

-

For Fluorescence Microscopy: Image the cells immediately using a fluorescence microscope with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.[3][5]

-

For Flow Cytometry: Resuspend the cells in pre-warmed buffer and analyze them on a flow cytometer, detecting the fluorescence in the phycoerythrin (PE) channel.[8]

-

Measurement of Extracellular Hydrogen Peroxide using Amplex Red

While MitoSOX Red detects superoxide, Amplex Red can be used to measure the release of hydrogen peroxide (H₂O₂), a more stable ROS species, from the mitochondria.

Principle: In the presence of horseradish peroxidase (HRP), the non-fluorescent Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.

Protocol for Fluorometric Measurement:

-

Reagent Preparation:

-

Amplex Red Stock Solution (10 mM): Dissolve Amplex Red powder in DMSO.

-

HRP Stock Solution: Prepare a stock solution of HRP in a suitable buffer.

-

Reaction Buffer: A common buffer is Krebs-Ringer phosphate buffer.

-

-

Assay Procedure:

-

Culture and treat cells with MitoTam bromide as described in the previous protocol.

-

After treatment, collect the cell culture supernatant or a buffer in which the cells have been incubated.

-

In a microplate, combine the sample with the Amplex Red working solution and HRP.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at 590 nm.

-

A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ in the samples.

-

Signaling Pathways and Experimental Workflows

The induction of mitochondrial ROS by MitoTam bromide initiates a cascade of signaling events that converge on the intrinsic pathway of apoptosis.

MitoTam Bromide Mechanism of Action and ROS Production

MitoTam bromide's targeted action on Complex I of the electron transport chain is the primary event leading to ROS generation.

Experimental Workflow for Measuring Mitochondrial Superoxide

A typical workflow for assessing the impact of MitoTam bromide on mitochondrial superoxide levels using MitoSOX Red and flow cytometry.

Downstream Signaling: ROS-Induced Apoptosis

The accumulation of mitochondrial ROS triggers the intrinsic apoptotic pathway, characterized by changes in the permeability of the mitochondrial outer membrane and the activation of caspases.

The elevated ROS levels lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and the inhibition of anti-apoptotic members such as Bcl-2.[4][9] This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol.[4][10] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[11] Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[12]

Conclusion and Future Directions

MitoTam bromide represents a promising strategy in cancer therapy by exploiting the inherent metabolic vulnerabilities of malignant cells. Its ability to selectively generate ROS within the mitochondria provides a potent mechanism for inducing apoptosis. The experimental protocols and signaling pathways outlined in this guide offer a foundational framework for researchers and drug developers working with this compound.

Future research should focus on obtaining more granular quantitative data correlating MitoTam bromide dosage with ROS production across a broader range of cancer types. Elucidating the precise molecular interactions and the full spectrum of downstream signaling pathways activated by MitoTam-induced oxidative stress will be critical for optimizing its therapeutic application and potentially identifying biomarkers for patient stratification. Furthermore, exploring synergistic combinations with other anti-cancer agents that could enhance ROS production or inhibit antioxidant defenses may unlock even greater therapeutic potential.

References

- 1. Mitochondrial ROS Control of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mitochondrial and Oxidative Stress-Mediated Activation of Protein Kinase D1 and Its Importance in Pancreatic Cancer [frontiersin.org]

- 3. apexbt.com [apexbt.com]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Core Apoptotic Pathway Induced by MitoTam Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTam hydrobromide, a mitochondrially-targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent. Its efficacy is rooted in its ability to selectively accumulate in the mitochondria of cancer cells and induce apoptosis through a well-defined, mitochondria-centric pathway. This technical guide provides a comprehensive overview of the core mechanisms of MitoTam-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade. The information herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of MitoTam's mode of action, facilitating further investigation and therapeutic development.

Mechanism of Action: A Multi-faceted Mitochondrial Assault

MitoTam's potent apoptotic induction stems from its strategic design, which couples the tamoxifen moiety to a triphenylphosphonium (TPP+) cation. This lipophilic cation facilitates the molecule's accumulation within the mitochondria of cancer cells, which typically exhibit a higher mitochondrial membrane potential than their non-malignant counterparts.[1] Once localized to the inner mitochondrial membrane, MitoTam initiates a cascade of events that culminate in programmed cell death.[2][3]

The primary molecular target of MitoTam is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2][3] By binding to the Q-module of Complex I, MitoTam obstructs the transfer of electrons to ubiquinone.[2] This inhibition has two immediate and critical consequences:

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of electrons within Complex I, which are then inappropriately transferred to molecular oxygen, generating superoxide anions (O₂⁻) and subsequently other ROS.[2][3] This surge in mitochondrial ROS creates a state of severe oxidative stress.

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain compromises the proton pumping mechanism, leading to a significant drop in the mitochondrial membrane potential.[2][3]

This dual assault on mitochondrial function is the central trigger for the downstream apoptotic signaling cascade.

The Intrinsic Apoptosis Signaling Pathway

The mitochondrial damage instigated by MitoTam activates the intrinsic pathway of apoptosis, a tightly regulated process orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins and a cascade of cysteine-aspartic proteases known as caspases.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The increase in ROS and decrease in ΔΨm act as potent signals that converge on the Bcl-2 family of proteins, which are the primary regulators of mitochondrial integrity. While direct experimental evidence detailing MitoTam's specific interactions with all Bcl-2 family members is still emerging, the established consequences of its mitochondrial actions strongly suggest the following sequence:

-

Activation of Pro-apoptotic Effectors: The cellular stress induced by MitoTam leads to the activation of the pro-apoptotic effector proteins, primarily Bax and Bak . This activation can occur through the direct action of BH3-only proteins (e.g., Bid, Bim) or through the inhibition of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Mcl-1) that normally sequester Bax and Bak.[4]

-

Oligomerization and Pore Formation: Activated Bax and Bak undergo a conformational change, allowing them to oligomerize and form pores in the outer mitochondrial membrane.[5][6] This process is known as Mitochondrial Outer Membrane Permeabilization (MOMP) and is considered the "point of no return" in the intrinsic apoptotic pathway.[5]

Release of Apoptogenic Factors

The formation of Bax/Bak pores in the outer mitochondrial membrane facilitates the release of several pro-apoptotic proteins from the intermembrane space into the cytosol.[7] The most critical of these are:

-

Cytochrome c: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 and the assembly of the apoptosome .[8][9]

-

Smac/DIABLO: This protein antagonizes the Inhibitor of Apoptosis Proteins (IAPs), thereby relieving their inhibitory effect on caspases.[7]

Caspase Activation Cascade

The release of apoptogenic factors initiates a hierarchical activation of caspases:

-

Initiator Caspase Activation: The apoptosome serves as a platform for the dimerization and auto-activation of pro-caspase-9 into its active form, caspase-9 .[10][11]

-

Executioner Caspase Activation: Active caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7 .[12]

-

Substrate Cleavage and Cell Death: The executioner caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates. A key substrate is Poly (ADP-ribose) polymerase (PARP) , and its cleavage is a hallmark of apoptosis.[13][14] The widespread proteolysis carried out by executioner caspases leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates the core signaling pathway of MitoTam-induced apoptosis:

Caption: MitoTam-Induced Apoptosis Pathway.

Quantitative Data

The efficacy of MitoTam in inducing cell death has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for MitoTam compared to its parent compound, tamoxifen.

| Cell Line | Cancer Type | ER Status | Her2 Status | MitoTam IC50 (µM) | Tamoxifen IC50 (µM) |

| MCF7 | Breast Carcinoma | Positive | Low | 0.8 ± 0.1 | 10.5 ± 1.2 |

| T47D | Breast Carcinoma | Positive | Low | 0.7 ± 0.1 | 9.8 ± 1.5 |

| MDA-MB-231 | Breast Carcinoma | Negative | Low | 1.5 ± 0.2 | 18.5 ± 2.1 |

| SKBR3 | Breast Carcinoma | Negative | High | 0.6 ± 0.1 | > 20 |

| MDA-MB-453 | Breast Carcinoma | Negative | High | 0.5 ± 0.1 | > 20 |

| MCF10A | Non-malignant Breast | - | - | > 10 | > 20 |

| MRC-5 | Non-malignant Lung | - | - | > 10 | > 20 |

Data adapted from publicly available research.

The data clearly indicates that MitoTam is significantly more potent than tamoxifen in killing breast cancer cells, with IC50 values that are at least an order of magnitude lower. Notably, MitoTam demonstrates high efficacy in both ER-positive and ER-negative, as well as Her2-high breast cancer cells, which are often resistant to conventional therapies. Furthermore, the significantly higher IC50 values in non-malignant cell lines suggest a favorable therapeutic window for MitoTam.

In a phase I/Ib clinical trial (MitoTam-01), MitoTam demonstrated a manageable safety profile and efficacy in patients with metastatic solid tumors. The greatest clinical benefit was observed in patients with metastatic renal cell carcinoma (RCC), with a clinical benefit rate of 83% (5 out of 6 patients).[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the apoptotic pathway of MitoTam.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of MitoTam hydrobromide for the desired time periods. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay quantifies the loss of mitochondrial membrane potential, a key event in MitoTam-induced apoptosis.

-

Principle: Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. In apoptotic cells with depolarized mitochondria, the accumulation of TMRE is reduced, leading to a decrease in fluorescence intensity.

-

Protocol:

-

Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with MitoTam hydrobromide. Include an untreated control and a positive control for depolarization (e.g., CCCP).

-

Staining: Add TMRE staining solution to each well and incubate for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or cell culture medium.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~549 nm, emission ~575 nm) or visualize using a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of ΔΨm.

-

Detection of Mitochondrial Reactive Oxygen Species (ROS)

This assay measures the production of mitochondrial superoxide, a primary consequence of MitoTam's inhibition of Complex I.

-

Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.

-

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with MitoTam hydrobromide. Include appropriate controls.

-

Staining: Load the cells with MitoSOX™ Red reagent and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells gently with pre-warmed buffer (e.g., HBSS).

-

Analysis: Analyze the cells by flow cytometry (PE channel) or fluorescence microscopy. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

-

Detection of Cytochrome c Release

This assay confirms the permeabilization of the outer mitochondrial membrane.

-

Principle: Upon MOMP, cytochrome c translocates from the mitochondrial intermembrane space to the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with MitoTam hydrobromide and harvest.

-

Cell Fractionation: Resuspend the cell pellet in a hypotonic buffer and homogenize to disrupt the plasma membrane while keeping the mitochondria intact. Centrifuge at a low speed to pellet nuclei and unbroken cells. Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The supernatant is the cytosolic fraction.

-

Western Blotting:

-

Quantify the protein concentration in both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.

-

-

Caspase Activation Assays

These assays detect the activation of key caspases in the apoptotic cascade.

-

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting can detect the appearance of the smaller, cleaved fragments of active caspases.

-

Protocol:

-

Cell Lysis: Treat cells with MitoTam hydrobromide, harvest, and lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies that specifically recognize the cleaved (active) forms of caspase-9 and caspase-3.

-

Also, probe for the full-length pro-caspases to observe the decrease in the inactive form.

-

The appearance of bands corresponding to the cleaved fragments in treated cells indicates caspase activation.

-

-

The following diagram outlines a general experimental workflow for investigating MitoTam-induced apoptosis:

Caption: A general experimental workflow.

Conclusion

MitoTam hydrobromide represents a rationally designed anti-cancer therapeutic that effectively hijacks the cancer cell's own apoptotic machinery. By specifically targeting mitochondrial complex I, it initiates a cascade of events including increased ROS production and dissipation of the mitochondrial membrane potential, which inevitably leads to the activation of the intrinsic apoptotic pathway. The quantitative data underscores its high potency and selectivity for cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced aspects of MitoTam's mechanism of action and to explore its therapeutic potential in a variety of cancer models. A thorough understanding of this core apoptotic pathway is paramount for the continued development and clinical application of this promising agent.

References

- 1. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrially localized active caspase-9 and caspase-3 result mostly from translocation from the cytosol and partly from caspase-mediated activation in the organelle. Lack of evidence for Apaf-1-mediated procaspase-9 activation in the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

Discovery and development of mitochondrially targeted tamoxifen

An in-depth technical guide on the discovery and development of mitochondrially targeted tamoxifen (MitoTam) for researchers, scientists, and drug development professionals.

Introduction: Targeting the Cellular Powerhouse

Mitochondria, long recognized as the primary sites of cellular energy production, are emerging as critical targets in cancer therapy. The unique physiological characteristics of mitochondria in cancer cells, such as elevated membrane potential, present a therapeutic window for selective drug delivery. "Mitocans" are a class of anti-cancer agents designed to exploit these mitochondrial vulnerabilities to induce cell death.

Mitochondrially targeted tamoxifen (MitoTam) is a first-in-class mitocan that repurposes the well-known selective estrogen receptor modulator (SERM), tamoxifen, by redirecting it to the mitochondrial matrix. This strategic retargeting unlocks a potent, estrogen receptor-independent mechanism of anti-cancer activity. This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of MitoTam.

Discovery and Rationale for Mitochondrial Targeting

The development of MitoTam was driven by the need to overcome the limitations of conventional tamoxifen, such as resistance, and to exploit its known but less understood off-target mitochondrial effects.[1] While tamoxifen itself was observed to interact with mitochondrial components, its ability to penetrate the inner mitochondrial membrane (IMM) is limited.[2]

The strategy involved conjugating tamoxifen to a lipophilic cation, specifically the triphenylphosphonium (TPP⁺) group.[3][4] The TPP⁺ moiety acts as a molecular anchor, leveraging the high negative mitochondrial membrane potential (ΔΨm) of cancer cells.[3][5] This potential, which can be significantly higher in cancer cells than in normal cells, drives the accumulation of the TPP⁺-conjugated drug inside the mitochondria by several hundred-fold, following the Nernst equation.[5][6] This selective accumulation concentrates the tamoxifen pharmacophore at the inner mitochondrial membrane and matrix, the site of its novel anti-cancer activity.[5]

References

- 1. Exploring the Anticancer Activity of Tamoxifen-Based Metal Complexes Targeting Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Mitochondrial Accumulation of MitoTam

For Researchers, Scientists, and Drug Development Professionals

Abstract

MitoTam, a mitochondrially-targeted derivative of tamoxifen, has emerged as a promising anti-cancer agent. Its efficacy is intrinsically linked to its selective accumulation within the mitochondria of cancer cells, where it exerts its cytotoxic effects. This technical guide provides a comprehensive overview of the cellular uptake and mitochondrial accumulation of MitoTam, intended to serve as a resource for researchers and professionals in drug development. We will delve into the mechanisms of its transport across cellular and mitochondrial membranes, present quantitative data on its accumulation, and provide detailed experimental protocols for its study. Furthermore, we will explore the downstream signaling pathways activated by MitoTam's mitochondrial accumulation, leading to cancer cell death.

Introduction: The Rationale for Targeting Mitochondria with MitoTam